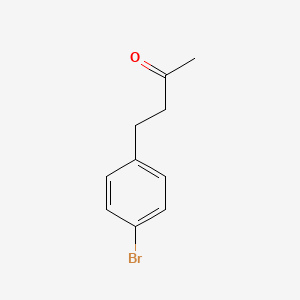

4-(4-bromophenyl)butan-2-one

概述

描述

4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)butan-2-one can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by a series of reactions to introduce the butanone group . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a bromophenyl derivative with a butanone precursor under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .

化学反应分析

Types of Reactions: 4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Formation of 4-(4-Bromophenyl)butanoic acid.

Reduction: Formation of 4-(4-Bromophenyl)-2-butanol.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 225.10 g/mol

- CAS Number : 89201-84-3

The compound features a bromophenyl group attached to a butanone moiety, which contributes to its unique chemical reactivity and potential biological activities. The presence of the bromine atom enhances its reactivity, making it a valuable compound in various chemical reactions and biological applications.

Chemistry

4-(4-bromophenyl)butan-2-one serves as a critical building block in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions:

- Oxidation : Converts the ketone group to carboxylic acids or other oxidized products.

- Reduction : The ketone can be reduced to an alcohol.

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

The compound's versatility makes it a key intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Research has indicated that this compound possesses significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound exhibits notable antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of this compound were synthesized and tested for their effectiveness against resistant pathogens, demonstrating promising results .

- Anticancer Activity : In vitro studies have revealed that the compound can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer). The mechanism involves destabilization of tubulin polymerization, crucial for cancer cell division .

Anticancer Screening

A significant study focused on synthesizing derivatives of this compound, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds exhibited potent anticancer activity against MCF-7 cells. Molecular docking studies indicated favorable binding interactions with cancer-related receptors, highlighting their potential as therapeutic agents .

Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and tested for their antimicrobial properties. The results demonstrated significant inhibition against both bacterial and fungal strains, suggesting pathways for developing new antimicrobial agents .

作用机制

The mechanism of action of 4-(4-bromophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

- 4-Bromophenylacetic acid

- 4-Bromophenol

- 4-Bromofentanyl

Comparison: 4-(4-bromophenyl)butan-2-one is unique due to its combination of a bromophenyl group and a butanone moiety, which imparts distinct chemical and biological properties.

生物活性

4-(4-bromophenyl)butan-2-one, also known as 4-bromo-phenylbutanone, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO, with a molecular weight of 225.10 g/mol. The compound features a bromophenyl group attached to a butanone moiety, which contributes to its unique chemical reactivity and biological properties. The presence of the bromine atom enhances its reactivity, making it a valuable compound in various chemical reactions and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the ketone functional group are crucial for its reactivity and binding affinity to biological molecules. It is believed to modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results showed promising antimicrobial efficacy, suggesting that the compound could be developed into a therapeutic agent for treating infections caused by resistant pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound was shown to inhibit cell proliferation effectively, with IC50 values comparable to established anticancer agents. Its mechanism involves the destabilization of tubulin polymerization, which is critical for cancer cell division .

Case Studies

- Anticancer Screening : A study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that compounds derived from this compound exhibited potent anticancer activity against MCF-7 cells. Molecular docking studies indicated favorable binding interactions with cancer-related receptors .

- Antimicrobial Efficacy : In another investigation, derivatives of this compound were synthesized and tested for their antimicrobial properties. The results highlighted that certain derivatives displayed significant inhibition against both bacterial and fungal strains, indicating a potential pathway for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Bromophenol | Moderate | Low | Disruption of cellular membranes |

| 4-Bromophenylacetic acid | Low | Moderate | Inhibition of metabolic pathways |

| This compound | High | High | Modulation of tubulin dynamics |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-bromophenyl)butan-2-one, and how are yields improved?

- Methodological Answer : The synthesis of this compound can be optimized using solvent-dependent purification. For example, analogous ketones with aromatic substituents (e.g., 4-(3,5-dibromo-4-methoxyphenyl)butan-2-one) are synthesized via Friedel-Crafts acylation or Grignard reactions, followed by purification with solvent systems like diethyl ether/hexane (1:9), achieving yields up to 90% . Key factors include:

- Solvent selection : Polar/non-polar mixtures enhance crystallization.

- Temperature control : Slow cooling improves crystal purity.

- Chromatography : Gradient elution (e.g., ether/hexane) separates byproducts.

| Analogous Compound | Solvent System | Yield | Physical Form |

|---|---|---|---|

| 4-(3-Nitrophenyl)butan-2-one | Ethyl acetate/hexane (4:6) | 78% | Crystalline solid |

| 4-(4-Isocyanophenyl)butan-2-one | Ether/hexane (4:6) | 90% | Pale-yellow solid |

| Adapted from synthesis protocols for structurally similar ketones . |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.6 ppm) and carbonyl carbons (δ 207–210 ppm). For example, 4-(4-hydroxyphenyl)butan-2-one shows a singlet for the methyl group adjacent to the ketone (δ 2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 243 for CHBrO). DART-MS is used for rapid validation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved for this compound?

- Methodological Answer : Crystal structure validation involves:

- SHELX Software : Refinement with SHELXL iteratively adjusts positional and thermal parameters. Hydrogen bonding patterns (e.g., C=O···H–C interactions) are analyzed using graph-set notation (e.g., R_2$$^2(8) motifs) to resolve packing ambiguities .

- Validation Tools : PLATON checks for missed symmetry and voids. For brominated analogs, halogen bonding (C–Br···π) may require anisotropic displacement parameter (ADP) analysis .

Q. What is the role of this compound in copolymer systems, and how does it influence material properties?

- Methodological Answer : In radical copolymerization with methacrylates:

- Reactivity Ratios : The bromophenyl group increases electron-withdrawing effects, favoring incorporation into copolymers. Stoichiometric studies show near-azeotropic behavior with n-butyl methacrylate .

- Thermal Properties : Glass transition temperatures (T) rise with higher bromophenyl content (e.g., T = 83°C for homopolymer vs. 17°C for a 50:50 copolymer) .

- Green Chemistry : Diethyl carbonate as a solvent achieves comparable polymerization degrees (e.g., P = 150) to traditional solvents .

Q. How are hydrogenation and deoxygenation pathways of this compound analyzed in catalytic studies?

- Methodological Answer : Mechanistic studies employ:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Tracks intermediates like 4-(tetrahydrofuran-2-yl)butan-2-one during hydrogenation .

- Kinetic Isotope Effects (KIE) : Deuterium labeling identifies rate-determining steps (e.g., C=O reduction vs. C–Br cleavage).

- DFT Calculations : Models transition states for hydride transfer to the carbonyl group, predicting regioselectivity .

属性

IUPAC Name |

4-(4-bromophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQQHTLGGMFKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359986 | |

| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89201-84-3 | |

| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。